4-(Benzyloxy)-2,6-dimethylbenzoic acid is an organic compound characterized by the presence of a benzyloxy group attached to a dimethylbenzoic acid core. Its molecular formula is , and it has a molecular weight of approximately 256.304 g/mol. This compound is recognized for its utility in organic synthesis, particularly as an intermediate in the preparation of more complex molecules and bioactive compounds .
4-(Benzyloxy)-2,6-dimethylbenzoic acid falls under the category of benzoic acid derivatives. It is classified as an aromatic compound due to its benzene ring structure and is also categorized as an ether because of the benzyloxy functional group.
The synthesis of 4-(Benzyloxy)-2,6-dimethylbenzoic acid often involves the esterification reaction between 2,6-dimethylbenzoic acid and benzyl alcohol. This reaction is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid and requires heating to reflux conditions to facilitate the reaction.
The molecular structure of 4-(Benzyloxy)-2,6-dimethylbenzoic acid features a central benzoic acid moiety with two methyl groups positioned at the 2 and 6 positions of the benzene ring. The benzyloxy group is attached at the para position (4-position) relative to the carboxylic acid group.
4-(Benzyloxy)-2,6-dimethylbenzoic acid can undergo several types of chemical reactions:
The mechanism of action for 4-(Benzyloxy)-2,6-dimethylbenzoic acid involves its interaction with biological targets at the molecular level. The benzyloxy group can undergo metabolic transformations leading to active metabolites that may exert biological effects such as:
These interactions suggest potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts .
4-(Benzyloxy)-2,6-dimethylbenzoic acid has several notable applications:
4-(Benzyloxy)-2,6-dimethylbenzoic acid is a fully synthetic compound that serves as a strategic intermediate for modifying complex lichen-derived metabolites. While not naturally occurring, its structural architecture directly relates to β-orcinol depsides—a class of polyphenolic compounds abundantly found in lichen species such as Barbatic acid-producing Cladonia and Hypotrachyna revoluta [1] [4] [5]. These depsides feature two hydroxybenzoic acid units linked via ester bonds, with 4-(Benzyloxy)-2,6-dimethylbenzoic acid’s design enabling targeted modifications of the aromatic domain. Historically, benzyl protection of phenolic groups emerged as a pivotal strategy in natural product chemistry to achieve regioselective functionalization, allowing synthetic access to derivatives that probe structure-activity relationships in lichen metabolites [3] [7]. The benzyl ether moiety enhances lipid solubility and stabilizes intermediates during multi-step syntheses of depside analogs, bridging traditional lichen biochemistry with modern medicinal chemistry.
Table 1: Parent Depsides Providing Structural Motifs for 4-(Benzyloxy)-2,6-dimethylbenzoic Acid
Natural Depside | Lichen Source | Key Structural Features |
---|---|---|
Barbatic acid | Cladonia spp. | Unmethylated β-orcinol unit with free para-OH |
Diffractaic acid | Usnea spp. | C2/C6-methylation, para-O-methylation |
Methyl sekikate | Ramalina farinacea | Free ortho-OH, para-O-methylation |
This benzoic acid derivative excels as a synthon for constructing ester-linked depsides and diaryl ether scaffolds. Its C4-benzyloxy group blocks the para-position, directing electrophilic modifications exclusively to ortho-sites or the carboxylic acid functionality. Key applications include:
Table 2: Synthetic Applications and Outcomes Using 4-(Benzyloxy)-2,6-dimethylbenzoic Acid
Reaction Type | Conditions | Products | Yield (%) | Key Applications |
---|---|---|---|---|
Esterification (Depside) | TFAA, DCM, 0°C to rt | Barbate esters (e.g., 6b′) | 27–50 | Diuretic agent discovery |
SNAr Rearrangement | KOH, DMSO/H₂O (10:1), rt | Diaryl ethers (e.g., 3b) | 70–95 | Antitumor agents |
Notably, diaryl ether 3b—synthesized via this route—exhibits selective cytotoxicity against HepG2 liver cancer cells (IC₅₀ = 0.82 μM) with minimal toxicity to normal MDCK cells (97.47% cell survival) [1]. Molecular editing at the benzoic acid core thus enables strategic diversification toward biologically relevant chemotypes.
The compound’s versatility as a building block has accelerated its use across anticancer, diuretic, and litholytic research:
Table 3: Pharmacological Profiles of Derivatives from 4-(Benzyloxy)-2,6-dimethylbenzoic Acid
Derivative | Biological Target | Activity Profile | Potency (In Vitro) |
---|---|---|---|
TU-3 | Colorectal CSC spheroids | ↓ Spheroid formation, G1 cell-cycle arrest | IC₅₀ = 5–10 μM |
6b′ | Renal Na⁺ transport (MDCK) | Na⁺ reabsorption inhibition | 33.08% at 100 μM |
6j | Oxalate transport (MDCK) | C₂O₄²⁻ reabsorption inhibition | 42.26% at 100 μM |
3b | HepG2 cancer cells | Antiproliferative activity | IC₅₀ = 0.82 μM |
Molecular docking reveals that diuretic candidate 6b′ binds WNK1 kinase via H-bonds with Tyr₃₅₈ and hydrophobic interactions with Phe₃₃₉, while 6j antagonizes the calcium-sensing receptor (CaSR) to disrupt crystal aggregation [7]. These multidisciplinary applications underscore how synthetic intermediates enable targeted exploration of complex disease mechanisms.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0